1-Oxaspiro[4.4]nonan-4-amine
Description
1-Oxaspiro[4.4]nonan-4-amine (CAS: 1784613-12-2) is a spirocyclic compound featuring a fused oxolane and cyclopentane ring system with an amine group at the 4-position. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol and a purity ≥95% . This compound is marketed as a multifunctional small-molecule scaffold, primarily used in pharmaceutical and chemical research for exploring structure-activity relationships (SAR) and developing novel bioactive molecules. Its spirocyclic architecture imparts conformational rigidity, making it valuable for modulating pharmacokinetic properties like metabolic stability and target selectivity .
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-6-10-8(7)4-1-2-5-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXLLOXLHVXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[4.4]nonan-4-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Oxaspiro[4.4]nonan-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]nonan-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amine group. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Amine vs.
- Positional Isomerism : The 3-amine isomer (915920-80-8) shows distinct reactivity due to steric and electronic differences at the 3-position, though its biological applications remain underexplored .
Key Research Findings and Data
Table 2: Evaporation Rate Comparison (Lactone Derivatives)
| Compound | Evaporation Rate (%/hr) | Stability in Technical Media |
|---|---|---|
| 1-Oxaspiro[4.4]nonan-2-one | 12.5 | High (no hydrolysis in pH 2–12) |
| 1-Oxaspiro[4.5]decan-2-one | 4.3 | Moderate (degradation above pH 10) |
Table 3: Cytotoxic Activity of Natural Spiro Compounds
| Compound | Cell Line (IC₅₀, μM) | Anti-inflammatory Activity (IC₅₀, μM) |
|---|---|---|
| Involucratustone A | 4.2 (HeLa) | Not tested |
| Involucratustone B | 3.8 (HeLa) | Not tested |
| Involucratustone C | N/A | 12.4 (NO inhibition) |
Biological Activity
1-Oxaspiro[4.4]nonan-4-amine is a compound with the molecular formula and is characterized by a spirocyclic structure. The unique architecture of this compound facilitates various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research has indicated that spirocyclic compounds, including derivatives of this compound, exhibit significant antimicrobial activity. A study focusing on similar spiro compounds demonstrated potent antibacterial effects against Gram-positive bacteria, with minimal toxicity towards Gram-negative strains. This suggests a selective mechanism of action that could be exploited for developing new antimicrobial agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, compounds with spirocyclic structures often act as enzyme inhibitors or modulators, potentially disrupting critical cellular processes such as cell wall synthesis or metabolic pathways .
Case Studies and Research Findings
- Antibacterial Activity :
- A comparative study on various spiro compounds highlighted that certain analogs showed enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The effectiveness was correlated with structural features such as the presence of specific functional groups that enhance membrane permeability .
- Anticancer Potential :
- Preliminary findings suggest that this compound may possess anticancer properties, as indicated by its ability to inhibit cell proliferation in various cancer cell lines. This effect is hypothesized to result from the compound's interaction with signaling pathways involved in cell growth regulation .
Data Table: Biological Activities of this compound
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spiro structure. Variations in the synthesis can lead to different derivatives, each potentially exhibiting unique biological properties.
Synthetic Route Example
A common synthetic pathway includes:
- Formation of a precursor compound through the reaction of appropriate amines and cyclic ketones.
- Cyclization under acidic or basic conditions to form the spirocyclic structure.
This method allows for the introduction of various substituents that can modulate biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
